![molecular formula C23H20N4O3 B4881523 2-(MORPHOLIN-4-YL)-6-(4-PHENOXYPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE](/img/structure/B4881523.png)
2-(MORPHOLIN-4-YL)-6-(4-PHENOXYPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE
Vue d'ensemble
Description
2-(MORPHOLIN-4-YL)-6-(4-PHENOXYPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a heterocyclic compound that features a pyrido[4,3-d]pyrimidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-6-(4-PHENOXYPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE typically involves multi-step organic synthesisThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
2-(MORPHOLIN-4-YL)-6-(4-PHENOXYPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-(MORPHOLIN-4-YL)-6-(4-PHENOXYPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cell signaling research.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: May be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(MORPHOLIN-4-YL)-6-(4-PHENOXYPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a promising candidate for the development of anti-cancer drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-MORPHOLIN-4-YL-7-PHENYL-4H-CHROMEN-4-ONE: Another heterocyclic compound with potential medicinal applications.
1-(4-METHYL-2-MORPHOLIN-4-YL-PYRIMIDIN-5-YL)-ETHANONE: A related compound with similar structural features.
Uniqueness
What sets 2-(MORPHOLIN-4-YL)-6-(4-PHENOXYPHENYL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE apart is its specific combination of functional groups and its potential as a highly selective kinase inhibitor. This specificity can lead to fewer off-target effects and improved therapeutic outcomes.
Propriétés
IUPAC Name |
2-morpholin-4-yl-6-(4-phenoxyphenyl)pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-22-20-16-24-23(26-12-14-29-15-13-26)25-21(20)10-11-27(22)17-6-8-19(9-7-17)30-18-4-2-1-3-5-18/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWRLWFNQXNSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


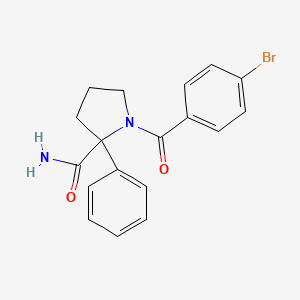
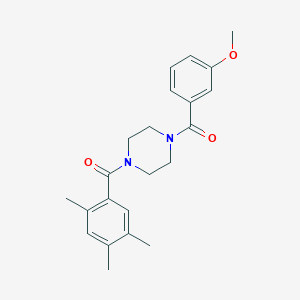
![(5-CHLORO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4881469.png)
![5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4881472.png)
![2-bromobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4881478.png)
![N-(4-chlorobenzyl)-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4881483.png)
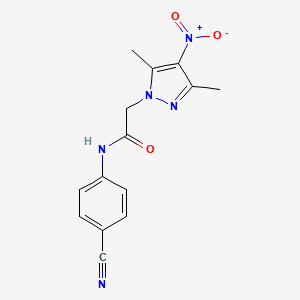
![[5-[(4-chloro-2-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone](/img/structure/B4881492.png)
![2-(2,6-dichlorophenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B4881493.png)
![4-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]morpholine](/img/structure/B4881494.png)

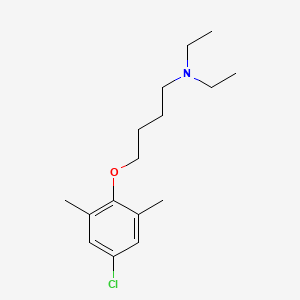
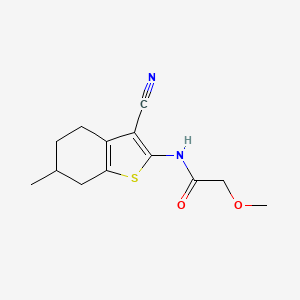
![4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4881534.png)
